An In-Depth Technical Guide to the Chemical Properties of Methyl 1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Chemical Properties of Methyl 1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 1H-indazole-3-carboxylate is a pivotal heterocyclic compound, recognized for its versatile applications as a building block in medicinal chemistry and materials science.[1][2] Its indazole core is a key pharmacophore in numerous biologically active molecules, contributing to its significance in drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.
Core Chemical and Physical Properties
Methyl 1H-indazole-3-carboxylate is a white to off-white solid at room temperature.[4] It is stable under standard conditions and should be stored in a dry, well-ventilated place, away from light and heat.[1][5] The compound is soluble in organic solvents such as chloroform, methanol (B129727), acetonitrile, dichloromethane, and ethanol, but it is insoluble in water.[4][5][6]
Summary of Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [7][8] |
| Molecular Weight | 176.17 g/mol | [6][7][8] |
| Melting Point | 162-163 °C | [5][6][9] |
| Boiling Point | 345.2 ± 15.0 °C (Predicted) | [5][6][10] |
| Density | 1.324 g/cm³ | [5][6][9] |
| pKa | 11.93 ± 0.40 (Predicted) | [5] |
| Flash Point | 162.6 °C | [5][6] |
| Refractive Index | 1.648 | [5][6] |
| Appearance | White to off-white solid | [4] |
Spectroscopic Profile
The structural integrity of methyl 1H-indazole-3-carboxylate is typically confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[11]
¹H NMR Spectral Data
The proton NMR spectrum provides characteristic signals for the aromatic protons of the indazole ring, the methyl ester protons, and the N-H proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 13.91 | s | 1H | NH | [10][12][13] |
| 8.06 | d, J = 8.2 Hz | 1H | Ar-H | [10][12][13] |
| 7.65 | d, J = 8.4 Hz | 1H | Ar-H | [10][12][13] |
| 7.44 | ddd, J = 8.3, 6.9, 1.1 Hz | 1H | Ar-H | [10][12][13] |
| 7.30 | dd, J = 7.9, 6.9, 0.9 Hz | 1H | Ar-H | [10][12][13] |
| 3.92 | s | 3H | -OCH₃ | [10][12][13] |
Spectrum recorded in d6-DMSO at 300 MHz.
Synthesis and Reactivity
Methyl 1H-indazole-3-carboxylate is primarily synthesized through the esterification of 1H-indazole-3-carboxylic acid.[4] The indazole ring system itself is stable, but the functional groups offer sites for further chemical modifications.[14]
General Synthesis Workflow
Caption: General workflow for the synthesis of Methyl 1H-indazole-3-carboxylate.
Experimental Protocol: Esterification of 1H-Indazole-3-carboxylic Acid
This protocol is based on a common laboratory-scale synthesis.[12][13]
-
Reaction Setup: Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in methanol at 0 °C.
-
Reagent Addition: Slowly add thionyl chloride (or a catalytic amount of concentrated sulfuric acid) dropwise to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for approximately 1.5 to 16 hours.[12][13] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Neutralization and Extraction: Neutralize the crude product with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (B1210297) (3x).
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure to yield the final product.
-
Purification: The resulting solid can be further purified by recrystallization if necessary.
Analytical Workflow
A standard workflow for the characterization and quality control of methyl 1H-indazole-3-carboxylate involves a combination of chromatographic and spectroscopic methods.
Caption: Standard analytical workflow for compound characterization.
Biological Activity and Applications
Methyl 1H-indazole-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer, anti-inflammatory, and antidepressant drugs.[6] It is a key building block for more complex molecules due to the reactivity of the indazole N-H and the ester group.[15]
Notably, this compound and its derivatives have been investigated for their interaction with cannabinoid receptors.[4][8] It is described as a synthetic cannabinoid that can act as a potent activator of the CB2 receptor and also binds to CB1 receptors.[4][8][16] This activity has led to research into its potential therapeutic applications, such as in pain management and as an anti-cancer agent due to its ability to induce apoptosis.[4][8][16]
Simplified Signaling Pathway Interaction
Caption: Interaction of Methyl 1H-indazole-3-carboxylate with cannabinoid receptors.
Safety and Handling
Methyl 1H-indazole-3-carboxylate is classified as harmful if swallowed.[7][9] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS).
References
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- 3. researchgate.net [researchgate.net]
- 4. Buy methyl 1H-indazole-3-carboxylate | 43120-28-1 [smolecule.com]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 1H-indazole-3-carboxylate | 43120-28-1 | FM131984 [biosynth.com]
- 9. echemi.com [echemi.com]
- 10. 1H-indazole-3-carboxylic acid methyl ester CAS#: 43120-28-1 [m.chemicalbook.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. 1H-indazole-3-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 13. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]
- 14. bloomtechz.com [bloomtechz.com]
- 15. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methyl 1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
